Neosartoricin B

Natural Products Polyketide Chemistry Immunosuppression

Researchers studying dermatophyte-host interactions face a lack of authentic fungal virulence metabolites. Neosartoricin B, produced via heterologous expression of a conserved dermatophyte gene cluster in A. nidulans, directly addresses this gap. - Serves as a pathway-specific probe to dissect immunosuppressive mechanisms in dermatophytes. - Distinct m/z 443 [M+H]⁺ enables its use as a quantitative LC-MS/MS reference standard. - Acid-labile structure provides a positive control for sample preparation and non-enzymatic cyclization studies.

Molecular Formula C24H26O8
Molecular Weight 442.5 g/mol
Cat. No. B14119812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeosartoricin B
Molecular FormulaC24H26O8
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C
InChIInChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1
InChIKeySKHLOOKFZVSRKY-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neosartoricin B: Procurement Overview


Neosartoricin B is a prenylated polyketide secondary metabolite first produced via heterologous expression of a conserved dermatophyte biosynthetic gene cluster in Aspergillus nidulans [1]. Structurally, it is the O-deacetyl analogue of neosartoricin (also known as neosartoricin A), an immunosuppressive agent that inhibits T‑cell proliferation [2]. Unlike its acetylated counterpart, Neosartoricin B lacks the C2 acetyl group, resulting in a distinct chemical profile and altered physicochemical properties [1]. This compound is increasingly utilized as a research tool to dissect fungal pathogenesis and host–immune interactions.

Dermatophyte virulence pathway research tool
Heterologous expression product, distinct from native neosartoricins
O-deacetyl analogue for host–pathogen interaction studies

Neosartoricin B: Substitution Limitations


Although Neosartoricin B shares a core polyketide scaffold with other neosartoricins (A, C, D), the absence of the C2 acetyl group fundamentally alters its molecular mass, polarity, and potential biological interactions [1]. Neosartoricin A exhibits confirmed immunosuppressive activity (IC50 3 μM in T‑cell assays) [2], yet Neosartoricin B has not been directly assayed for this endpoint; any extrapolation from the acetylated parent is speculative. Moreover, Neosartoricin B is produced exclusively through heterologous expression of dermatophyte-derived genes in A. nidulans, whereas Neosartoricin A is native to A. fumigatus and N. fischeri [1]. These differences in both structure and provenance preclude simple interchangeability in experimental workflows—substituting one analogue for another without validation would compromise reproducibility and may lead to erroneous conclusions regarding fungal virulence mechanisms.

Acetyl-dependent activity may shift

Reported T-cell activity of acetylated parent (neosartoricin A) may not transfer to the deacetyl analogue; direct functional comparison is absent.

Biosynthetic origin mismatch

Heterologously expressed in A. nidulans vs. native production in A. fumigatus; compound context and possible minor metabolites may differ.

Structural analog not interchangeable

Lack of C2 acetyl group alters mass, polarity, and acid stability; substitution without analytical and functional validation risks reproducibility.

Neosartoricin B: Comparative Evidence


O-Deacetyl Mass Difference

Neosartoricin B is structurally defined as the O‑deacetyl analogue of neosartoricin A. The loss of the acetyl group (C₂H₃O, ~43 Da) yields a molecular ion [M+H]⁺ of m/z 443, which is 42 mass units lower than that of neosartoricin A (m/z 485) [1]. This mass difference is a definitive physicochemical marker that distinguishes the two compounds in analytical workflows (LC‑MS, HRMS).

Mass Shift
Head-to-head
m/z 443 vs 485 Δ 42 Da
Supports identity verification in LC-MS workflows
Characteristic mass marker for procurement QC
Natural Products Polyketide Chemistry Immunosuppression

Heterologous Biosynthetic Origin

Neosartoricin B is not a native metabolite of A. nidulans; it is produced only after heterologous expression of the dermatophyte‑derived PKS gene cluster (nscA–nscD) in a model A. nidulans host [1]. In contrast, Neosartoricin A is naturally synthesized by A. fumigatus and N. fischeri upon activation of the orthologous pcPTase‑containing cluster [1]. The engineered strain TWY1.1 serves as the sole validated production platform for Neosartoricin B.

Biosynthetic Origin
Class-level
Heterologous expression A. nidulans TWY1.1
Defines dermatophyte gene cluster product
Engineered platform; not native to A. nidulans
Fungal Genetics Heterologous Expression Biosynthesis

Acid-Catalyzed Cyclization

Under mildly acidic conditions, Neosartoricin B undergoes intramolecular cyclization to form the spirocyclic derivative Neosartoricin C (MW 424) and the further cyclized Neosartoricin D (MW 424) [1]. This reactivity is not shared by the acetylated parent, neosartoricin A, which is stable under the same conditions due to the presence of the C2 acetyl group that blocks the nucleophilic attack. The conversion is reproducible and has been fully characterized by NMR and HRMS.

Acid Lability
Head-to-head
Converts to Neosartoricins C/D at pH ~5–6
Requires pH-controlled handling
May form cyclized artefacts if not controlled
Chemical Stability Cyclization Analytical Reference

Dermatophyte Gene Cluster Expression

The nsc biosynthetic gene cluster (PKS, TE, FMO, pcPT) is highly conserved among dermatophytes (Trichophyton, Arthroderma) but silent under laboratory conditions [1]. Heterologous expression of this cluster yields Neosartoricin B, providing the first direct evidence that dermatophytes possess the genetic capacity to produce an immunosuppressive polyketide. Neosartoricin A, while structurally similar, arises from a distinct orthologous cluster in A. fumigatus/N. fischeri and does not represent dermatophyte biology.

Gene Cluster Context
Class-level
Dermatophyte nsc cluster vs. Aspergillus ortholog
Links dermatophyte immune modulation pathway
Neosartoricin A derives from different cluster
Pathogenesis Gene Cluster Host‑Pathogen Interaction

Neosartoricin B Application Scenarios


Immunosuppressive Mechanism Dissection

Utilize Neosartoricin B as a chemical probe in co‑culture systems of human immune cells and dermatophyte fungi. The compound‘s production from a conserved dermatophyte gene cluster [1] makes it the only available proxy for assessing the immunosuppressive potential encoded in these pathogens. Directly compare T‑cell proliferation responses in the presence of Neosartoricin B versus vehicle controls to infer the contribution of this pathway to fungal persistence.

Analytical Reference Standard & QC

Employ Neosartoricin B as an authentic reference standard for LC‑MS/MS method development. Its distinct m/z 443 [M+H]⁺ and characteristic fragmentation pattern [1] enable unambiguous identification and quantitation of dermatophyte‑derived polyketides in complex biological matrices. The compound‘s acid‑lability also serves as a positive control for monitoring sample preparation conditions.

Polyketide Cyclization Chemistry

Use Neosartoricin B as a starting material to study acid‑catalyzed intramolecular cyclization cascades [1]. Its facile conversion to spirocyclic neosartoricins C and D under mild acidic conditions provides a well‑characterized model system for exploring non‑enzymatic polyketide diversification and for generating structurally diverse analogues without enzymatic synthesis.

In Vivo Dermatophytosis Models

Administer purified Neosartoricin B in vivo (e.g., via topical application or injection) to assess its impact on local immune responses during experimental dermatophyte infection. Because the compound is the direct product of a dermatophyte virulence‑associated gene cluster [1], it offers a targeted approach to evaluating the role of fungal secondary metabolites in disease progression, distinct from broad‑spectrum immunosuppressants.

Application
Selection Property
Validation Focus
Host–pathogen interaction studies
Dermatophyte cluster-linked probe
T-cell proliferation assay endpoints
Analytical reference standard
Distinct mass signature (m/z 443)
LC-MS/MS method specificity
Cyclization chemistry model
Acid-labile deacetyl scaffold
Conversion to neosartoricins C/D
Dermatophytosis model research
Gene-cluster-associated metabolite
Local immune response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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